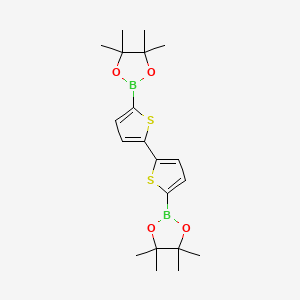

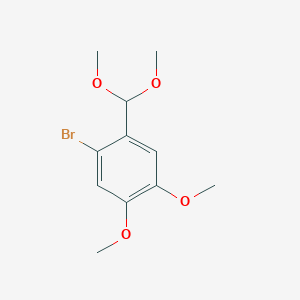

1-Bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene

Vue d'ensemble

Description

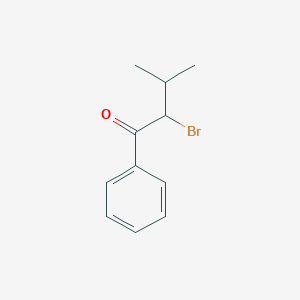

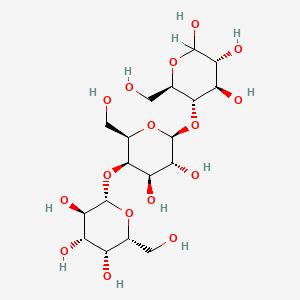

1-Bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene, or 1,2-BDDMB, is an organic compound belonging to the family of aromatic compounds known as polyhalogenated benzenes. It is a colorless liquid with a molecular weight of 252.2 g/mol and a boiling point of 147°C. It is a versatile compound, with many potential applications in the fields of organic synthesis, pharmacology and biochemistry.

Applications De Recherche Scientifique

Synthesis of Sulfur-functionalized Benzoquinones

The compound has been utilized in the synthesis of new sulfur-containing quinone derivatives. A study demonstrated the regioselective bromination of 1,4-dimethoxy-2,3-dimethylbenzene, leading to various bromination products, including the synthesis of 2,3-bis(bromomethyl)-1,4-dimethoxybenzene. This compound served as a precursor for creating sulfur-functionalized benzoquinones, showcasing its utility in organic synthesis and potential applications in developing pharmacologically active compounds (Aitken, Jethwa, Richardson, & Slawin, 2016).

Antioxidant and Anticancer Activities

Derivatives of bromophenols, including compounds structurally related to 1-Bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene, have shown significant antioxidant and anticancer activities. The synthesized methylated and acetylated derivatives of natural bromophenols exhibited potential as drug development candidates due to their biological activities. These findings underscore the compound's relevance in medicinal chemistry and drug discovery (Dong et al., 2022).

Inhibition of Protein Tyrosine Phosphatase 1B

Synthetic bromophenols and their methoxy derivatives, inspired by natural bromophenol structures, have been investigated for their inhibitory activities against protein tyrosine phosphatase 1B (PTP1B). These compounds, derived from vanillin and structurally related to this compound, demonstrated interesting activity against PTP1B, highlighting their potential in therapeutic applications for diseases modulated by PTP1B, such as type 2 diabetes and obesity (Cui, Shi, & Hu, 2011).

Ligand Synthesis for Organometallic Chemistry

The compound has been explored as a platform for the synthesis of ditopic ligands with chelating pockets for organometallic chemistry applications. By reacting with various electrophiles, derivatives featuring [P,S], [P,P], or [P,B] chelating pockets were synthesized, demonstrating the versatility of this compound in the construction of complex ligand systems. This application is crucial for the development of new catalytic systems and materials science (Chuong et al., 2013).

Mécanisme D'action

Target of Action

The primary targets of 1-Bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene are currently unknown. This compound is a relatively new and unexplored molecule in the field of biochemistry .

Biochemical Pathways

Without specific research data, it’s challenging to accurately summarize the biochemical pathways affected by this compound . .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with its targets . .

Propriétés

IUPAC Name |

1-bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO4/c1-13-9-5-7(11(15-3)16-4)8(12)6-10(9)14-2/h5-6,11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUVEEKONLXEOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(OC)OC)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454418 | |

| Record name | 1-Bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70461-33-5 | |

| Record name | 1-Bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.